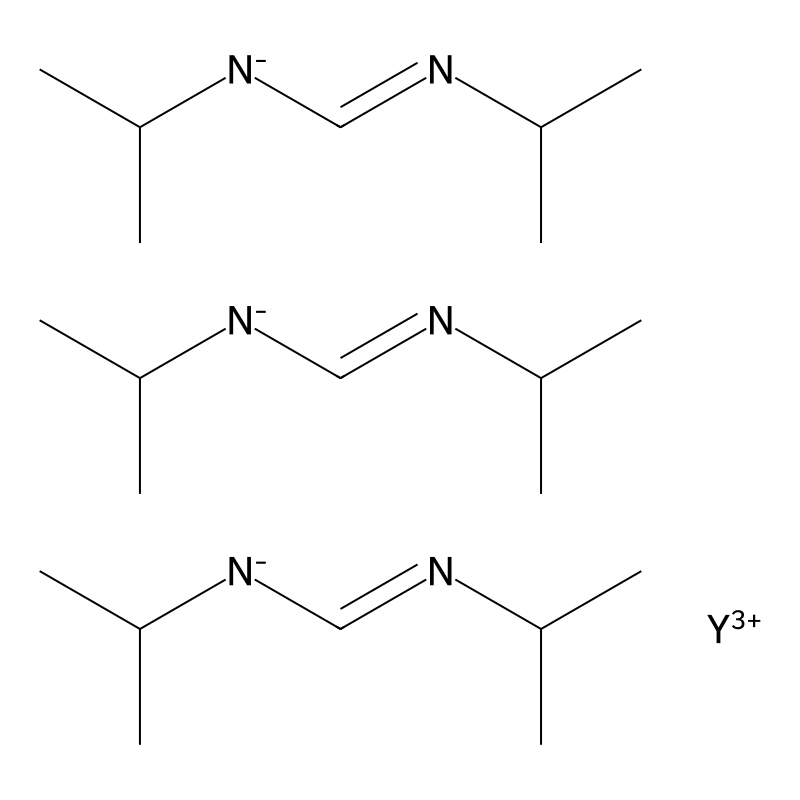

Tris(N,N'-di-i-propylformamidinato)yttrium(III)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tris(N,N'-di-i-propylformamidinato)yttrium(III) is an organometallic compound characterized by the molecular formula C₂₁H₄₅N₆Y and a molecular weight of 470.54 g/mol. This compound features yttrium coordinated with three N,N'-di-i-propylformamidine ligands, making it a homoleptic complex. It is notable for its application as a precursor in atomic layer deposition processes, particularly for the fabrication of high-quality yttrium oxide thin films, which have significant implications in various technological fields such as electronics and optics .

Catalyst Design

Y(Dipf)₃ is being explored as a potential catalyst for various organic transformations. Its Lewis acidic Yttrium center and bulky organic groups (Dipf) can activate substrates and facilitate chemical reactions. Studies have shown promising results in areas like:

- Polymerization: Y(Dipf)₃ exhibits activity in the polymerization of olefins (alkenes used to produce plastics) [].

- Hydrocarbon Activation: Research suggests Y(Dipf)₃ may be useful in activating C-H bonds in hydrocarbons (organic compounds rich in hydrogen and carbon), a key step in many synthetic processes [].

Material Science Applications

The specific structure and properties of Y(Dipf)₃ make it a candidate material for various applications:

- Molecular Precursors: Y(Dipf)₃ can be used as a precursor for depositing thin films of Yttrium oxide (Y₂O₃) through chemical vapor deposition (CVD) techniques. Y₂O₃ films have applications in solid-state devices and optical coatings [].

- Metal-Organic Frameworks (MOFs): Y(Dipf)₃ is being investigated for its potential role in constructing MOFs, a class of porous materials with applications in gas storage and separation [].

- Oxidation: The compound can be oxidized to form yttrium oxide (Y₂O₃) thin films. This reaction is facilitated by exposure to oxidizing agents or moisture.

- Substitution: It can participate in ligand substitution reactions, where the formamidinato ligands are replaced by other ligands under specific conditions. Common reagents for these reactions include water and various other ligands .

While Tris(N,N'-di-i-propylformamidinato)yttrium(III) has not been extensively studied for direct biological activity, yttrium compounds are known for their applications in radiopharmaceuticals, particularly in targeted radiotherapy for cancer treatment. The yttrium isotopes can be used to deliver radiation selectively to tumor sites, minimizing damage to surrounding healthy tissues .

The synthesis of Tris(N,N'-di-i-propylformamidinato)yttrium(III) typically involves the reaction of yttrium metal with N,N'-di-i-propylformamidine under anhydrous conditions. The process is conducted by heating the mixture in a nitrogen atmosphere to prevent moisture interference, which could lead to unwanted side reactions. This method ensures the formation of the desired homoleptic complex with high purity .

Tris(N,N'-di-i-propylformamidinato)yttrium(III) has several significant applications:

- Atomic Layer Deposition: It serves as a precursor for the deposition of high-quality Y₂O₃ thin films, which are essential in semiconductor technology and as dielectric materials.

- Radiopharmaceuticals: The yttrium content allows its use in cancer treatment via targeted radiotherapy.

- Materials Science: It is utilized in the production of advanced materials such as catalysts and high-performance ceramics .

Research on Tris(N,N'-di-i-propylformamidinato)yttrium(III) primarily focuses on its interactions during atomic layer deposition processes. The compound interacts with substrate surfaces through a water-assisted thermal mechanism, leading to the deposition of yttrium oxide films. The quality of these films is influenced by factors such as temperature and humidity during the deposition process, which can affect properties like electrical performance and film morphology .

Tris(N,N'-di-i-propylformamidinato)yttrium(III) shares structural similarities with other organometallic complexes, particularly those containing yttrium or similar transition metals coordinated with formamidinate or amidinate ligands. Here are some comparable compounds:

| Compound Name | Metal | Ligand Type | Notable Features |

|---|---|---|---|

| Tris(N,N'-di-i-propylacetamidinato)lutetium(III) | Lutetium | Acetamidinate | Used in similar applications for thin film deposition |

| Tris(N,N'-di-i-propylacetamidinato)ytterbium(III) | Ytterbium | Acetamidinate | Exhibits unique luminescent properties |

| Tris(N,N'-di-i-propylformamidinato)lanthanum(III) | Lanthanum | Formamidinate | Potential applications in catalysis |

| Tris(N,N'-di-i-propylformamidinato)scandium(III) | Scandium | Formamidinate | Investigated for its electronic properties |

The uniqueness of Tris(N,N'-di-i-propylformamidinato)yttrium(III) lies in its specific ligand environment and its superior performance as a precursor in atomic layer deposition compared to other similar compounds, which may not exhibit the same level of stability or film quality during deposition processes .